N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide
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Overview
Description
GNE-9822 is a potent and selective inhibitor of interleukin-2 inducible T-cell kinase, a member of the Tec family of tyrosine kinases. This compound has shown favorable absorption, distribution, metabolism, and excretion properties in preclinical species . It is primarily used in research related to inflammatory disorders such as asthma .
Preparation Methods
The synthesis of GNE-9822 involves a series of steps starting from a previously disclosed indazole series of inhibitors. The synthetic route includes the use of X-ray crystallography and solubility forecast index as guides to evolve a series of tetrahydroindazole inhibitors with improved potency, selectivity, and pharmaceutical properties . The industrial production methods for GNE-9822 are not explicitly detailed in the available literature, but it is known that the compound is synthesized with a focus on achieving high purity and good absorption, distribution, metabolism, and excretion properties .
Chemical Reactions Analysis
GNE-9822 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GNE-9822 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of interleukin-2 inducible T-cell kinase.
Biology: Helps in understanding the role of interleukin-2 inducible T-cell kinase in T-cell signaling and immune response.
Medicine: Potential therapeutic applications in treating inflammatory disorders such as asthma.
Industry: Used in the development of new drugs targeting interleukin-2 inducible T-cell kinase
Mechanism of Action
GNE-9822 exerts its effects by selectively inhibiting interleukin-2 inducible T-cell kinase. This kinase plays a major role in T-cell signaling downstream of the T-cell receptor. The inhibition of interleukin-2 inducible T-cell kinase by GNE-9822 leads to the suppression of T-cell activation and proliferation, which is beneficial in treating inflammatory disorders .
Comparison with Similar Compounds
GNE-9822 is compared with other similar compounds such as staurosporine, GSK compound 13, Genentech compound 19, and imatinib. These compounds also act as inhibitors of various kinases but differ in their selectivity and potency. GNE-9822 is unique in its high selectivity for interleukin-2 inducible T-cell kinase and its favorable absorption, distribution, metabolism, and excretion properties .
Properties
Molecular Formula |
C24H32N6O |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[1-[(1S)-3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C24H32N6O/c1-24(2)12-10-19-20(14-24)27-28-22(19)23(31)26-18-15-25-30(16-18)21(11-13-29(3)4)17-8-6-5-7-9-17/h5-9,15-16,21H,10-14H2,1-4H3,(H,26,31)(H,27,28)/t21-/m0/s1 |
InChI Key |
XFYUTGIEFKGWND-NRFANRHFSA-N |
Isomeric SMILES |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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